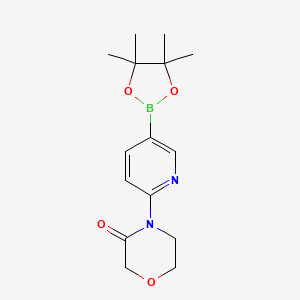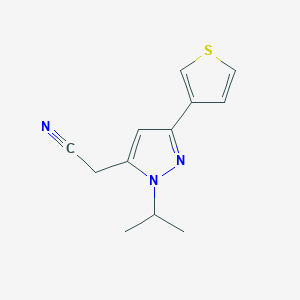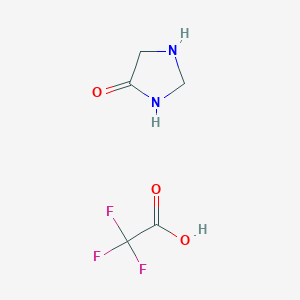![molecular formula C8H4FNO4 B12947578 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the carboxylic acid group imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-aminobenzoic acid with phosgene or a phosgene equivalent to form the benzoxazole ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a marker in fluorine-19 nuclear magnetic resonance (NMR) studies, providing insights into biological processes at the molecular level.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
- 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid is unique due to the position of the fluorine atom and the carboxylic acid group. These structural features can significantly influence its chemical reactivity and biological activity. For instance, the position of the fluorine atom can affect the compound’s electronic properties, while the carboxylic acid group can impact its solubility and interaction with biological targets.
Properties
Molecular Formula |
C8H4FNO4 |
|---|---|
Molecular Weight |
197.12 g/mol |
IUPAC Name |
5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-3-1-4(7(11)12)6-5(2-3)10-8(13)14-6/h1-2H,(H,10,13)(H,11,12) |
InChI Key |
CNISLUBKXRBUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)OC(=O)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)
![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)
![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)








![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)
